7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the piperazine and dimethylphenyl groups. Common reagents used in these steps include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Medicine
In medicine, compounds like this are explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent structure with diverse biological activities.
Piperazine derivatives: Known for their use in pharmaceuticals.
Dimethylphenyl compounds: Often studied for their chemical reactivity and biological effects.
Uniqueness
The uniqueness of 7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.
Properties
IUPAC Name |
7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-16-5-4-6-21(17(16)2)26-9-11-27(12-10-26)22(29)18-7-8-19-20(15-18)25-24(31)28(23(19)30)13-14-32-3/h4-8,15H,9-14H2,1-3H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSINKOUQRKAJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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